chemical structure and physical properties of dioctylphosphinic acid
chemical structure and physical properties of dioctylphosphinic acid
The Chemical Architecture and Application Dynamics of Dioctylphosphinic Acid (DOPA): A Comprehensive Whitepaper
As a Senior Application Scientist specializing in organophosphorus chemistry and surface functionalization, I have structured this technical whitepaper to provide a rigorous, mechanistic analysis of Dioctylphosphinic Acid (DOPA). Rather than merely listing its properties, this guide deconstructs the causality behind its chemical behavior, offering self-validating protocols for researchers and drug development professionals utilizing DOPA in solvent extraction and nanomedicine.
Chemical Architecture and Physicochemical Properties
Dioctylphosphinic acid (DOPA) is an amphiphilic organophosphorus compound characterized by a central phosphorus atom in a +5 oxidation state, tetrahedrally coordinated to two straight-chain n-octyl groups, one phosphoryl oxygen (P=O), and one hydroxyl group (P-OH)[1].
Causality in Molecular Design: The efficacy of DOPA as a ligand and extractant is dictated by its structural topology. The dual n-octyl chains provide substantial steric bulk and lipophilicity. Unlike multi-protic phosphonic acids, which can undergo destructive poly-condensation and form intractable poly-anhydride gels at high temperatures, the mono-protic nature of DOPA prevents cross-linking[2]. This makes it an exceptionally stable capping agent for high-temperature nanocrystal synthesis. Furthermore, the pKa of the phosphinic acid proton allows for tunable deprotonation, enabling highly selective, pH-dependent cation exchange[3].
Table 1: Physicochemical Properties of Dioctylphosphinic Acid
| Property | Value | Causality / Technical Significance |
| IUPAC Name | dioctylphosphinic acid | Standardized nomenclature for structural identification[1]. |
| CAS Number | 683-19-2 | Primary identifier for regulatory and procurement compliance[4]. |
| Molecular Formula | C16H35O2P | Dictates the exact mass for stoichiometric calculations[1]. |
| Molecular Weight | 290.42 g/mol | Essential for determining molar equivalents in ligand exchange[1]. |
| Density | 0.924 g/cm³ | Lower than water; ensures the organic phase floats during liquid-liquid extraction[5]. |
| Boiling Point | 445.7 ºC (at 760 mmHg) | High thermal stability enables its use in hot-injection nanoparticle synthesis[5]. |
| LogP | ~5.97 | Extreme lipophilicity ensures near-total retention in the organic phase[5]. |
Mechanistic Principles of Metal Coordination
In non-polar organic diluents (e.g., toluene, kerosene), DOPA primarily exists as a hydrogen-bonded dimer due to intermolecular interactions between the P=O and P-OH groups. During the extraction of rare earth elements such as Lanthanum (La³⁺), the mechanism proceeds via a cation-exchange pathway[6].
Causality of Phase Transfer: The metal ion coordinates with the phosphoryl oxygen while displacing the hydroxyl proton into the aqueous phase. The formation of the neutral, lipophilic complex—typically [Ln(DOPA−H)3] —neutralizes the charge of the metal center. This wraps the metal in a hydrophobic corona of octyl chains, thermodynamically driving the complex across the biphasic interface into the organic phase[6].
Liquid-liquid extraction mechanism of metal ions using DOPA at the biphasic interface.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints that confirm mechanistic success and prevent downstream failures.
Protocol 3.1: Synthesis and Purification of Dioctylphosphinic Acid
Objective: Synthesize high-purity DOPA via the radical addition of 1-octene to sodium hypophosphite. Causality of Reagents: Acetic acid is utilized not merely as a solvent, but as a critical proton source to maintain the hypophosphorous acid equilibrium. The slow, dropwise addition of 1-octene is mandatory to manage the highly exothermic radical propagation and suppress the competitive homopolymerization of the alkene.
Step-by-Step Methodology:
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Initiation: Dissolve 10.0 g (0.114 mol) of sodium hypophosphite in 50 mL of glacial acetic acid in a three-neck round-bottom flask equipped with a reflux condenser. Heat the solution to 120 °C under an inert argon atmosphere.
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Propagation: Slowly add 30.0 g (0.268 mol) of 1-octene dropwise over 60 minutes.
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Maturation: Elevate the temperature to 135 °C and maintain for 4 hours to drive the secondary addition of octene to the mono-octyl intermediate.
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In-Process Validation (³¹P NMR): Extract a 0.1 mL aliquot. The reaction is deemed complete when the ³¹P NMR signal shifts entirely to ~55 ppm. This validates the cleavage of all P-H bonds and the successful formation of the dialkylphosphinate[7].
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Purification: Cool the mixture to room temperature. Add 100 mL of deionized water and 100 mL of chloroform. The DOPA partitions into the chloroform layer, leaving unreacted salts and acetic acid in the aqueous phase.
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Isolation: Remove the chloroform via rotary evaporation (400 Pa, 35 °C). Dry the resulting white solid under high vacuum (120 Pa, 25 °C) to a constant weight.
Step-by-step synthetic workflow and validation of dioctylphosphinic acid.
Protocol 3.2: pH-Driven Solvent Extraction of Lanthanides
Objective: Selectively extract La³⁺ from an acidic aqueous raffinate[6]. Causality of Parameters: Because the extraction mechanism releases protons into the aqueous phase, maintaining an optimal equilibrium pH (typically 2.5 - 3.5) is required. If the pH drops too low, the high concentration of aqueous protons will drive the equilibrium backward, stripping the metal from the organic phase[6].
Step-by-Step Methodology:
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Preparation: Prepare a 0.05 M solution of DOPA in toluene (Organic Phase). Prepare a 0.01 M LaCl₃ solution in deionized water, adjusting the initial pH to 4.0 using dilute HCl (Aqueous Phase)[3].
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Contact: Combine equal volumes (O/A ratio = 1:1) of both phases in a separatory funnel.
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Equilibration: Agitate vigorously for 15 minutes at 25 °C to maximize the interfacial surface area and overcome mass transfer resistance.
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Phase Separation: Allow the mixture to settle for 30 minutes until a sharp liquid-liquid interface forms.
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Validation (Mass Balance): Separate the phases. Measure the final pH of the aqueous phase (it must drop, physically validating the proton-exchange mechanism). Quantify the remaining La³⁺ in the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the extraction efficiency (E%), and close the mass balance by stripping the loaded organic phase with 2.0 M HCl and measuring the recovered La³⁺[3].
Advanced Applications in Nanomedicine and Drug Development
In the realm of drug development, advanced delivery vehicles such as metal oxo clusters (e.g., Zirconium and Hafnium clusters) are gaining significant traction. DOPA acts as a superior surface capping ligand for these clusters[7].
Mechanistic Advantage: Unlike carboxylic acids, which undergo rapid, dynamic exchange leading to cluster instability in biological media, or phosphonic acids, which cause irreversible structural reorganization into amorphous networks, DOPA provides an optimal intermediate binding affinity[2]. It coordinates strongly enough to passivate the surface and ensure solubility in lipophilic delivery vehicles, yet avoids the destructive poly-condensation seen with multi-protic ligands[7]. This makes DOPA an invaluable tool for formulating stable, lipid-based nanocarriers and targeted imaging agents.
Sources
- 1. Di-n-octylphosphinic acid | C16H35O2P | CID 99411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Phosphinic acid,P,P-dioctyl | CAS#:683-19-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03859B [pubs.rsc.org]
